Furfuryl thiopropionate

Description

Systematic IUPAC Nomenclature and Structural Elucidation

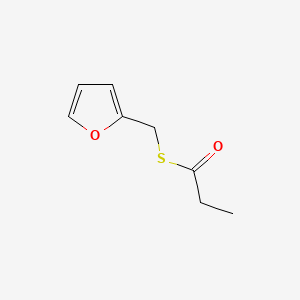

The International Union of Pure and Applied Chemistry (IUPAC) name for furfuryl thiopropionate is S-(furan-2-ylmethyl) propanethioate . This nomenclature reflects its structural components:

- A propanethioate backbone (CH3CH2C(O)S–), where the sulfur atom is esterified.

- A furan-2-ylmethyl substituent (C4H3O–CH2–) attached to the sulfur atom.

The compound derives from the esterification of propanethioic acid (CH3CH2C(O)SH) with furfuryl alcohol (C4H3O–CH2OH). The numbering of the furan ring begins at the oxygen atom, with the methyl group attached to the second carbon (position 2). The structural formula (Figure 1) confirms the absence of chiral centers, as the molecule lacks asymmetric carbon atoms.

Structural features :

- Furan ring : A five-membered aromatic ring with one oxygen atom.

- Thioester linkage : A sulfur atom bridges the furfuryl group and the propionyl moiety.

CAS Registry Number and Alternative Chemical Identifiers

This compound is uniquely identified by the following registry numbers and identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 59020-85-8 | |

| EC Number | 261-562-2 | |

| FEMA Number | 3347 | |

| PubChem CID | 62143 | |

| ChemSpider ID | 55974 | |

| UNII | U05MDN4A54 |

These identifiers facilitate unambiguous classification in chemical databases and regulatory frameworks. For instance, the FEMA designation indicates its approval as a flavoring agent under the U.S. Food and Drug Administration (FDA).

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C8H10O2S , with a molar mass of 170.23 g/mol . Key structural characteristics include:

- SMILES :

CCC(=O)SCC1=CC=CO1, which encodes the thioester linkage and furan substituent. - InChIKey :

JNVPDFNCAUOOIT-UHFFFAOYSA-N, a hashed representation of its molecular structure.

Stereochemical analysis :

The molecule lacks stereogenic centers due to the planar geometry of the furan ring and the absence of tetrahedral carbon atoms with four distinct substituents. Consequently, this compound does not exhibit stereoisomerism (e.g., enantiomers or diastereomers).

Computational data :

These properties underscore its stability in organic solvents and suitability for applications requiring controlled volatility, such as flavor encapsulation.

Properties

IUPAC Name |

S-(furan-2-ylmethyl) propanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-8(9)11-6-7-4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVPDFNCAUOOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069300 | |

| Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; cofee-like aroma | |

| Record name | S-Furfuryl thiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 97.00 °C. @ 10.00 mm Hg | |

| Record name | S-(2-Furanylmethyl) propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | S-Furfuryl thiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.111 (20°) | |

| Record name | S-Furfuryl thiopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1007/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

59020-85-8 | |

| Record name | S-(2-Furanylmethyl) propanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl thiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanethioic acid, S-(2-furanylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-furfuryl propanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL THIOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U05MDN4A54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-(2-Furanylmethyl) propanethioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Direct Esterification of Furfuryl Mercaptan with Propanethioic Acid

- Reaction: Furfuryl mercaptan reacts with propanethioic acid under acidic or catalytic conditions to form this compound.

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids can be used to promote esterification.

- Conditions: Typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Yield: High yields (>85%) are reported when optimized for temperature and catalyst concentration.

- Advantages: Straightforward and cost-effective; uses readily available starting materials.

- Limitations: Requires careful control of reaction conditions to avoid side reactions such as polymerization or decomposition of the furan ring.

Thioesterification via Acid Chloride Intermediate

- Reaction: Propanethioic acid is first converted to propanethioyl chloride using reagents like thionyl chloride (SOCl2). The acid chloride then reacts with furfuryl mercaptan to form the thioester.

- Conditions: Typically performed under anhydrous conditions and in the presence of a base (e.g., pyridine) to neutralize HCl formed.

- Yield: Generally high (>90%) due to the reactive nature of acid chlorides.

- Advantages: Faster reaction times and higher purity products.

- Limitations: Requires handling of corrosive reagents and strict moisture control.

Transesterification from Other Thioesters

- Reaction: Transesterification of a readily available thioester (e.g., furfuryl thioacetate) with propanol derivatives under catalytic conditions to exchange the ester group.

- Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium methoxide.

- Conditions: Elevated temperatures with removal of by-products to shift equilibrium.

- Advantages: Useful when direct esterification is inefficient or when starting materials are limited.

- Limitations: May require purification steps to remove unreacted starting materials and side products.

Catalytic Synthesis Using Palladium or Heteropoly Acid Catalysts

- Recent research patents indicate the use of palladium catalysts combined with heteropoly acids and Lewis acids to facilitate selective synthesis of furfural derivatives, which can be adapted for this compound synthesis.

- This method may involve catalytic oxidation or substitution steps to generate the thioester under milder conditions with improved selectivity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst Type | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Esterification | Furfuryl mercaptan + Propanethioic acid | Acid catalyst (H2SO4, Lewis acids) | Reflux, removal of water | 85–90 | Simple, cost-effective | Requires careful control to avoid side reactions |

| Acid Chloride Intermediate | Propanethioyl chloride + Furfuryl mercaptan | Base (pyridine) | Anhydrous, room temp to reflux | 90–95 | High yield, fast reaction | Corrosive reagents, moisture sensitive |

| Transesterification | Furfuryl thioacetate + Propanol derivatives | Acid/base catalyst | Elevated temp, equilibrium shift | 75–85 | Useful alternative route | Requires purification steps |

| Catalytic Synthesis (Pd, heteropoly acid) | Palladium catalyst + heteropoly acid + Lewis acid | Pd, heteropoly acid, Lewis acid | Mild temp, catalytic amounts | Variable | Selective, milder conditions | Requires specialized catalysts |

Chemical Reactions Analysis

Hydrolysis Reactions

Furfuryl thiopropionate undergoes hydrolysis under physiological and acidic conditions, producing furfuryl mercaptan (C₅H₆OS) and propionic acid (C₃H₆O₂). This reaction is critical for its safety evaluation in food applications.

Key Findings:

-

Hydrolysis Pathway :

The ester bond cleavage is facilitated by aqueous environments, particularly under acidic or enzymatic conditions .

-

Toxicological Relevance :

Hydrolysis products are evaluated for safety. Furfuryl mercaptan has a NOEL (No Observed Effect Level) of 3 mg/kg bw/day in rats , while propionic acid is GRAS (Generally Recognized As Safe) .

Thermal Stability

This compound exhibits high thermal stability under standard storage conditions.

Experimental Data:

-

Decomposition Temperature : Not observed below 98°C (flash point) .

-

Thermal Byproducts : No hazardous decomposition products are reported under recommended handling conditions .

Metabolic Pathways

In biological systems, this compound participates in metabolic pathways similar to structurally related sulfides:

-

Enzymatic Reduction : Likely reduced to furfuryl mercaptan via thioesterase activity .

-

Oxidation : Potential conversion to furoic acid derivatives, though direct evidence is limited .

Catalytic Interactions

While direct studies on catalytic reactions are scarce, related furfuryl esters (e.g., furfuryl acetate) undergo alcoholysis in the presence of acid catalysts like 5-sulfosalicylic acid (5-SSA) . By analogy, this compound may react similarly under acidic DES (Deep Eutectic Solvent) conditions.

Scientific Research Applications

Flavoring Agent

Furfuryl thiopropionate is primarily used as a flavoring agent in food products. Its unique flavor profile enhances the sensory attributes of various food items, particularly in the following contexts:

- Flavor Enhancement : It is added to beverages and foodstuffs to impart a distinct taste, often described as nutty or roasted.

- Safety Evaluations : Regulatory bodies have conducted safety evaluations to determine acceptable daily intake levels for this compound when used as a flavoring agent. These evaluations ensure that the compound does not pose health risks when consumed within established limits .

Pharmaceutical Applications

The pharmaceutical potential of this compound is being explored due to its biological activity:

- Antimicrobial Properties : Preliminary studies suggest that compounds related to this compound exhibit antimicrobial activity, making them candidates for use in topical formulations against infections .

- Drug Delivery Systems : The compound's solubility characteristics are being investigated for use in drug delivery systems. Its inclusion in hydrogels and organogels may enhance the bioavailability of active pharmaceutical ingredients .

Materials Science

In materials science, this compound is being studied for its potential applications in polymer chemistry:

- Polymer Synthesis : The compound can be utilized in the synthesis of new polymers with desirable mechanical and thermal properties. Its incorporation into polymer matrices may impart improved characteristics such as flexibility and durability.

- Coatings and Adhesives : Due to its chemical structure, this compound can be used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Case Study 1: Flavoring Agent Evaluation

A study conducted by the European Food Safety Authority evaluated the safety of various sulfur-substituted furan derivatives, including this compound. The findings indicated that when used within recommended limits, the compound does not pose significant health risks .

Case Study 2: Antimicrobial Activity

Research published in PMC explored the antimicrobial efficacy of furfuryl derivatives against common pathogens. The study highlighted the potential of these compounds as effective agents in topical formulations aimed at treating skin infections .

Mechanism of Action

The mechanism of action of furfuryl thiopropionate involves its interaction with specific molecular targets and pathways. The compound’s thiopropionate group can undergo nucleophilic attack, leading to the formation of various intermediates and products . These interactions can affect cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Furfuryl Thioacetate (CAS 13678-68-7, C₇H₈O₂S)

- Structure : Replaces the propionate group with an acetate (–S–CO–CH₃).

- Properties : Lower molecular weight (156.20 g/mol) and logP (1.55) compared to furfuryl thiopropionate, leading to higher volatility and a sharper odor profile .

- Applications : Used in meat and coffee flavorings but less stable in acidic environments due to shorter chain length .

Methyl Thiopropionate (CAS 5925-75-7, C₄H₈OS)

- Structure : Methyl ester of thiopropionic acid.

- Properties : Simpler structure with molecular weight 104.17 g/mol and logP 1.83. Lacks the furan ring, reducing aromatic complexity .

Furfuryl Hexanoate (CAS not specified, C₁₁H₁₆O₃)

- Structure: Oxygen-based ester with a hexanoate chain instead of thiopropionate.

- Properties: Higher molecular weight (196.24 g/mol) and logP (3.02), imparting fruity, pineapple-like notes.

- Applications : Identified in Chinese liquors (e.g., Luzhoulaojiao) as a key flavor compound but less heat-stable than thioesters .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6, C₈H₁₂O₃)

Chemical and Physical Properties Comparison

Stability and Reactivity

- Acid Sensitivity: this compound exhibits superior acid stability compared to oxygen-based esters (e.g., furfuryl hexanoate) due to the thioester bond’ resistance to hydrolysis at pH 5.5–6.0 .

- Thermal Degradation : Decomposes above 150°C, releasing volatile sulfur compounds (e.g., hydrogen sulfide), whereas methyl thiopropionate degrades at lower temperatures (~100°C) .

Biological Activity

Furfuryl thiopropionate is a sulfur-containing organic compound with the chemical formula C₈H₁₀O₂S, commonly used as a flavoring agent in the food industry. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial properties and metabolic effects in vivo. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its properties.

Chemical Structure and Properties

This compound is classified as a thiol ester and features a furan ring structure, which contributes to its reactivity and biological activity. The compound's unique flavor profile is characterized by an alliaceous odor and sulfurous taste, making it suitable for various culinary applications .

Antimicrobial Activity

Research Findings:

this compound has been investigated for its antimicrobial properties. A study published in Letters in Applied Microbiology demonstrated that this compound exhibited moderate inhibitory activity against foodborne pathogens such as Staphylococcus aureus and Escherichia coli. However, the specific mechanisms of action remain unclear, necessitating further research to explore its potential as an antimicrobial agent.

Case Study:

In a comparative study of various flavoring substances, this compound was shown to inhibit microbial growth effectively. This suggests that the compound could be explored as a natural preservative in food products, enhancing safety while maintaining flavor integrity.

Metabolic Pathways

The biological activity of this compound is closely linked to its metabolism within biological systems. Upon ingestion, it is metabolized primarily through hydrolysis to yield furfuryl alcohol, which is subsequently oxidized to furfural. This metabolite follows established pathways leading to the formation of furoic acid, which can be conjugated with glycine and excreted in urine .

Metabolic Pathway Overview:

| Step | Reaction | Result |

|---|---|---|

| 1 | Hydrolysis | This compound → Furfuryl alcohol |

| 2 | Oxidation | Furfuryl alcohol → Furfural |

| 3 | Further oxidation | Furfural → Furoic acid |

| 4 | Conjugation | Furoic acid + Glycine → Glycine conjugate (excreted) |

This metabolic pathway indicates that this compound undergoes significant transformation within the body, influencing its biological effects and potential toxicity profiles.

Potential Toxicity

While this compound has beneficial properties, concerns regarding its safety profile have been raised. Toxicological studies indicate that related compounds may exhibit hepatotoxic effects at high doses. For instance, furfural has been shown to induce liver changes in rodent models at doses exceeding 90 mg/kg body weight .

Comparative Analysis with Other Furan Derivatives

This compound shares similarities with other furan derivatives, which are known for their diverse biological activities. Below is a comparative table highlighting some key characteristics:

| Compound | Antimicrobial Activity | Metabolic Pathway | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | Hydrolysis → Oxidation | Potential hepatotoxicity |

| Furfural | Significant | Hydrolysis → Furoic acid | Hepatotoxic at high doses |

| 2-Acetylfuran | Limited | Similar to furan derivatives | Less studied |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.